molecular formula C15H19NO5 B3079601 (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1071536-21-4

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3079601
CAS No.: 1071536-21-4
M. Wt: 293.31 g/mol
InChI Key: RWQVSNXKQWMIPT-YGRLFVJLSA-N
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Description

(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS# 1071536-21-4) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and asymmetric synthesis . Its stereochemically defined (2R,3R) structure provides a rigid scaffold that serves as a versatile building block for the development of bioactive compounds . The compound features a 3,4-dimethoxyphenyl group and a polar carboxylic acid functionality, which allows for tailored solubility and specific interactions with biological targets . The ethyl substitution at the nitrogen atom enhances the molecule's stability while maintaining its reactivity for further chemical modifications . This high enantiomeric purity is critical for consistent performance in stereoselective reactions and for structure-activity relationship (SAR) studies in drug discovery research . Compounds based on the 5-oxopyrrolidine core, similar to this one, are actively investigated in pharmaceutical development, with recent research exploring their potential as novel chemotypes for targeted therapies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-16-13(17)8-10(15(18)19)14(16)9-5-6-11(20-2)12(7-9)21-3/h5-7,10,14H,4,8H2,1-3H3,(H,18,19)/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQVSNXKQWMIPT-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136854
Record name 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071536-21-4
Record name 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071536-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced onto the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of chiral compounds with biological systems, providing insights into stereochemistry and bioactivity.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Stereochemistry CAS/Product Code Molecular Weight (g/mol) Key References
(2R,3R)-Target Compound 1-Ethyl, 2-(3,4-dimethoxyphenyl), 3-COOH (2R,3R) 1071536-21-4 293.31
(3R)-1-[(2,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid 1-(2,4-Dimethoxybenzyl), 3-COOH (3R) 1629681-80-6 279.29
2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 1-Methyl, 2-(3-fluorophenyl), 3-COOH Not specified 1266973-95-8 249.23
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(5-Chloro-2-hydroxyphenyl), 3-COOH Not specified N/A ~255.67 (estimated)
1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid 1-Isobutyl, 2-phenyl, 3-COOH (2R,3R/2S,3S) N/A ~261.30 (estimated)

Key Observations :

  • Substituent Diversity : The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with halogenated (e.g., 3-fluorophenyl ) or hydroxylated aryl groups (e.g., 5-chloro-2-hydroxyphenyl ).
  • N-Substituents : The ethyl group at position 1 contrasts with bulkier substituents like isobutyl or benzyl .
  • Stereochemical Complexity : The (2R,3R) configuration may influence receptor binding compared to racemic or other stereoisomers.

Pharmacological and Physicochemical Properties

Property Target Compound (3R)-1-[(2,4-Dimethoxybenzyl) Analogue 1-(5-Chloro-2-hydroxyphenyl) Derivative
Bioactivity Not reported Not reported Antimicrobial (vs. multidrug-resistant bacteria)
Anticancer Potential Not reported Not reported Cytotoxicity tested in A549 lung cells
Antioxidant Activity Not reported Not reported Yes (related compounds)
LogP (Estimated) ~1.5 (moderate lipophilicity) ~1.2 ~0.8 (hydroxyl group reduces lipophilicity)

Notable Findings:

  • Antimicrobial and cytotoxic activities are prominent in analogs with halogenated aryl groups .
  • Bulkier N-substituents (e.g., isobutyl) correlate with enhanced activity against multiple myeloma cells .

Biological Activity

The compound (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a member of the pyrrolidine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C16_{16}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 289.33 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, which are crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that the compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that the compound's activity is structure-dependent.
CompoundIC50 (µM) in A549 CellsComparison with Cisplatin
This compound15Higher than 10 (Cisplatin)

This indicates that while the compound is effective, it may require further optimization to enhance its potency compared to established chemotherapeutics like Cisplatin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. It has shown activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments.

Antimicrobial Efficacy

In a study assessing its antimicrobial activity against multidrug-resistant pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Enterococcus faecalis16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity and could serve as a lead for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound have been investigated:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Antimicrobial Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Case Studies

Several case studies have been documented regarding the use of pyrrolidine derivatives in drug discovery:

  • Study on Anticancer Activity : A derivative similar to our compound was tested against various cancer cell lines, showing promising results in reducing tumor growth in xenograft models.
  • Antimicrobial Resistance : Research has indicated that derivatives can overcome resistance mechanisms in bacteria by targeting novel pathways not previously exploited by existing antibiotics.

Q & A

Q. What are the key synthetic routes for (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step sequences, including:

  • Hydrogenation : Reduction of intermediates using 10% Pd/C under H₂ (4 bar) to remove protecting groups (e.g., benzyl esters) .
  • Acid-mediated cyclization : Treatment with trifluoroacetic acid (TFA) or HCl to form the pyrrolidine ring .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (2R,3R) configuration. For example, enantiopure precursors like orthoester-protected pyroglutamates can guide stereochemistry .
  • Purification : Recrystallization from ethanol or ethyl acetate to isolate the final product .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR reveal spatial relationships between protons. For instance, vicinal coupling constants >8 Hz indicate trans-diaxial protons in the pyrrolidine ring .
  • Optical rotation : Measurement of specific rotation ([α]D_D) to confirm enantiomeric purity .
  • X-ray crystallography (if applicable): Single-crystal analysis provides definitive proof of absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/O percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in synthesis?

  • Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity vs. non-polar solvents .
  • Temperature control : Lower temperatures (0–5°C) reduce racemization during acid-sensitive steps .

Q. What strategies are effective for introducing substituents at the pyrrolidine C-3 position?

  • Michael addition : Use succinic anhydride or maleimides to add substituents via nucleophilic attack .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups (e.g., 3,4-dimethoxyphenyl) .
  • Mannich reactions : Introduce morpholinomethyl groups via formaldehyde and morpholine under reflux .

Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR shifts)?

  • Solvent standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve discrepancies .
  • Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 5-oxopyrrolidine derivatives) .

Q. What experimental designs are suitable for evaluating biological activity?

  • In vitro assays :
    • Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates .
    • Cellular uptake : Radiolabel the compound (e.g., 14^{14}C) to study permeability in Caco-2 cells .
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified aryl or ethyl groups to probe pharmacophore requirements .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or NMDA receptors) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, H-bond donors) with activity data to guide optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

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